N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine
Description
N-Ethyl-N-[2-(2-ethylpiperidin-1-yl)ethyl]amine is a tertiary amine featuring a piperidine ring substituted with an ethyl group at the 2-position and an ethylamine side chain. This compound’s structure combines a saturated six-membered heterocycle (piperidine) with branched alkyl substituents, conferring unique steric and electronic properties. Such amines are pivotal in medicinal chemistry and materials science due to their ability to modulate receptor interactions, solubility, and conformational flexibility .
Properties
IUPAC Name |
N-ethyl-2-(2-ethylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-11-7-5-6-9-13(11)10-8-12-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCGRWAWOZDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-ethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines and ethyl derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Piperidine Derivatives
Structural Analogs
Key Findings :
- Ring Heteroatoms: Piperazine analogs (e.g., 1-[2-(Dipropylamino)ethyl]piperazine) exhibit higher basicity due to the additional nitrogen, facilitating stronger hydrogen bonding in receptor interactions .
- Lipophilicity: Dimethylamine substituents (e.g., [1-(2-Aminoethyl)-piperidin-4-yl]-dimethyl-amine) increase logP values compared to ethyl groups, influencing pharmacokinetic properties like absorption and distribution .
Aromatic and Heterocyclic Amines
Structural Analogs
Key Findings :
- Benzimidazole Derivatives : The incorporation of a benzimidazole ring (e.g., N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]amine) introduces planar aromaticity, enabling π-π interactions critical for targeting enzymes or receptors with aromatic binding pockets .
- Methoxyphenyl Groups : Compounds like N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine exhibit electronic delocalization via methoxy substituents, making them valuable in studying charge-transfer complexes or photophysical properties .
Secondary Amines in Receptor Modulation
Structural Analogs
Key Findings :
- CRF1 Antagonists : N,N-Diethylamine and N-ethyl-N-(n-butyl)amine derivatives demonstrate that linear alkyl chains maximize CRF1 receptor antagonism, suggesting that the target compound’s branched ethyl groups may reduce affinity but improve metabolic stability .
- Chiral Recognition : Ethyl vs. propyl substituents in N-Ethyl-N-(1-phenylethyl)amine influence enantioselectivity in molecularly imprinted polymers, highlighting the role of alkyl chain length in stereochemical interactions .
Physicochemical Properties
- Lipophilicity : The ethyl groups in N-Ethyl-N-[2-(2-ethylpiperidin-1-yl)ethyl]amine balance moderate lipophilicity, enhancing solubility compared to bulkier analogs (e.g., isopropyl) while maintaining membrane permeability .
- Basicity : The piperidine nitrogen (pKa ~10–11) contributes to protonation under physiological conditions, facilitating ionic interactions in biological systems .
Biological Activity
N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is a chemical compound with significant potential in biochemical and pharmacological research. Its unique structure, characterized by an ethyl group and a piperidine ring, suggests diverse biological activities, particularly in enzyme interactions and receptor modulation. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.
- Molecular Formula : C11H24N2
- Molecular Weight : 184.32 g/mol
- Structure : The compound features a piperidine ring which enhances its reactivity and interaction with biological targets.
This compound interacts with various molecular targets, including enzymes and receptors. The binding to these targets can modulate biochemical pathways, leading to significant physiological effects. The exact mechanisms depend on the specific biological context but generally involve:
- Enzyme Modulation : The compound can alter the activity of specific enzymes by binding to their active sites or influencing their conformational states.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, impacting signaling pathways associated with neurotransmission and other cellular processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antidepressant Effects
Some piperidine derivatives have shown potential antidepressant properties. Studies suggest that compounds with similar structures may influence serotonin and dopamine pathways, which are critical in mood regulation.
2. Enzyme Interaction Studies
The compound is employed in studies focusing on enzyme kinetics and interactions. For instance, it has been used to assess its effects on phospholipase A2 activity, which is relevant in drug-induced phospholipidosis .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on D3 Dopamine Receptor Agonism : In a study exploring dopamine receptor interactions, derivatives of similar piperidine structures were tested for their ability to activate D3 receptors, showing promising results for compounds that share structural features with this compound .
| Compound | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) |
|---|---|---|
| This compound | TBD | TBD |
| Similar Compound A | 278 ± 62 | Inactive |
| Similar Compound B | 98 ± 21 | >100,000 |
3. Comparative Analysis
When compared to other piperidine derivatives, this compound demonstrates distinct pharmacological properties due to its unique structural configuration. This uniqueness may lead to different reactivities and affinities toward biological targets.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C11H24N2 | Ethyl group enhances interaction potential |
| N-Methyl-N,N-bis(2-pyridylethyl)amine | C14H20N4 | Contains pyridine rings; different reactivity |
| N-Ethyl-N-isopropylpropan-2-amine | C10H23N | Similar amine structure; different substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
